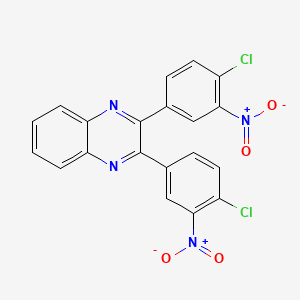![molecular formula C32H23NO2 B11552746 1-(4-ethylphenyl)-2,3-diphenyl-2H-benzo[f]isoindole-4,9-dione](/img/structure/B11552746.png)
1-(4-ethylphenyl)-2,3-diphenyl-2H-benzo[f]isoindole-4,9-dione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Preparation Methods
The synthesis of 1-(4-ethylphenyl)-2,3-diphenyl-2H,4H,9H-benzo[f]isoindole-4,9-dione can be achieved through various synthetic routes. One common method involves the reaction of substituted tetraynes with imidazole derivatives via a hexadehydro-Diels–Alder domino reaction . This reaction forms three new C–C bonds and two new C-aryl–O bonds through intramolecular cyclization and intermolecular coupling oxidation reactions . Another method involves the acid-induced intermolecular [3+2] cycloaddition/oxidation of 1,4-quinones, aromatic aldehydes, and N-substituted amino esters . This one-pot reaction employs mild conditions and a green oxidant, yielding polysubstituted benzo[f]isoindole-4,9-diones in moderate yields .
Chemical Reactions Analysis
1-(4-Ethylphenyl)-2,3-diphenyl-2H,4H,9H-benzo[f]isoindole-4,9-dione undergoes various chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include benzoic acid, which acts as a catalyst in the [3+2] cycloaddition/oxidation reaction . The major products formed from these reactions are polysubstituted benzo[f]isoindole-4,9-diones .
Scientific Research Applications
This compound has significant applications in scientific research, particularly in the fields of chemistry, biology, medicine, and industry. Isoindole derivatives, including 1-(4-ethylphenyl)-2,3-diphenyl-2H,4H,9H-benzo[f]isoindole-4,9-dione, are known for their biological activity and are used as intermediates in the synthesis of bioactive molecules . They have been studied for their potential as antipsychotic agents due to their ability to modulate the dopamine receptor D2 . Additionally, these compounds have shown promise in the treatment of Alzheimer’s disease by inhibiting β-amyloid protein aggregation .
Mechanism of Action
The mechanism of action of 1-(4-ethylphenyl)-2,3-diphenyl-2H,4H,9H-benzo[f]isoindole-4,9-dione involves its interaction with molecular targets such as the dopamine receptor D2 . This interaction occurs at the allosteric binding site of the receptor, leading to modulation of its activity . The compound’s ability to inhibit β-amyloid protein aggregation suggests its involvement in pathways related to neuroprotection and the treatment of neurodegenerative diseases .
Comparison with Similar Compounds
1-(4-Ethylphenyl)-2,3-diphenyl-2H,4H,9H-benzo[f]isoindole-4,9-dione can be compared with other isoindole derivatives, such as isoindoline-1,3-dione and phthalimide . While all these compounds share a common isoindole core, 1-(4-ethylphenyl)-2,3-diphenyl-2H,4H,9H-benzo[f]isoindole-4,9-dione is unique due to its complex structure and multiple rings . This complexity provides it with a broad potential for use in chemical production and clinical medicine .
Properties
Molecular Formula |
C32H23NO2 |
|---|---|
Molecular Weight |
453.5 g/mol |
IUPAC Name |
3-(4-ethylphenyl)-1,2-diphenylbenzo[f]isoindole-4,9-dione |
InChI |
InChI=1S/C32H23NO2/c1-2-21-17-19-23(20-18-21)30-28-27(31(34)25-15-9-10-16-26(25)32(28)35)29(22-11-5-3-6-12-22)33(30)24-13-7-4-8-14-24/h3-20H,2H2,1H3 |
InChI Key |
GFPZLZBQEFELRE-UHFFFAOYSA-N |
Canonical SMILES |
CCC1=CC=C(C=C1)C2=C3C(=C(N2C4=CC=CC=C4)C5=CC=CC=C5)C(=O)C6=CC=CC=C6C3=O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-({N'-[(Z)-[4-(Benzyloxy)phenyl]methylidene]hydrazinecarbonyl}methyl)-2,2-diphenylacetamide](/img/structure/B11552666.png)
![2,4-Dibromo-6-[(E)-({2-[(4-methylphenyl)amino]acetamido}imino)methyl]phenyl furan-2-carboxylate](/img/structure/B11552677.png)
![3-(4-Bromophenyl)-3-[(4-butylphenyl)amino]-1-(4-methoxyphenyl)propan-1-one](/img/structure/B11552684.png)
![4-[(E)-(3,5-dioxo-1-phenylpyrazolidin-4-ylidene)methyl]-2-methoxyphenyl acetate](/img/structure/B11552686.png)
![3-Fluoro-N-({N'-[(E)-(3-hydroxy-4-nitrophenyl)methylidene]hydrazinecarbonyl}methyl)benzamide](/img/structure/B11552696.png)
![N,N'-bis[(E)-(2-nitrophenyl)methylidene]benzene-1,3-diamine](/img/structure/B11552701.png)
![4,4'-oxybis{N-[(E)-(6-nitro-1,3-benzodioxol-5-yl)methylidene]aniline}](/img/structure/B11552708.png)
![[1-[(2-chlorophenyl)iminomethyl]naphthalen-2-yl] 2,4-dichlorobenzoate](/img/structure/B11552714.png)

![2-(4-bromophenoxy)-N'-[(E)-naphthalen-2-ylmethylidene]acetohydrazide](/img/structure/B11552721.png)
![N'-[(E)-(2,4-Dimethoxyphenyl)methylidene]-2-[(naphthalen-2-YL)amino]acetohydrazide](/img/structure/B11552722.png)
![N-[(E)-anthracen-9-ylmethylidene]-2-(2,3-dichlorophenyl)-1,3-benzoxazol-5-amine](/img/structure/B11552729.png)
![2-(4-bromo-2-methoxyphenoxy)-N'-[(E)-(3-iodophenyl)methylidene]acetohydrazide](/img/structure/B11552734.png)

